1-(3-Methoxyphenyl)piperidin-4-one

Overview

Description

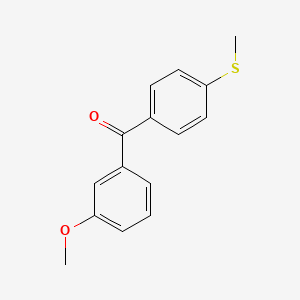

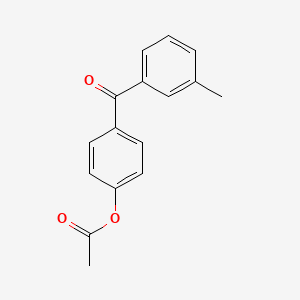

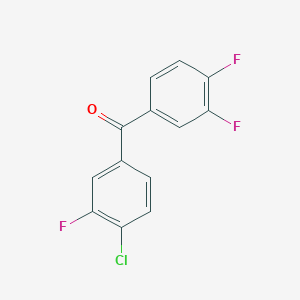

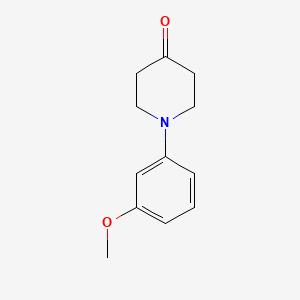

1-(3-Methoxyphenyl)piperidin-4-one is a chemical compound with the CAS Number: 158553-32-3 . It has a molecular weight of 205.26 and its IUPAC name is 1-(3-methoxyphenyl)-4-piperidinone .

Synthesis Analysis

The synthesis of piperidin-4-one derivatives, including 1-(3-Methoxyphenyl)piperidin-4-one, often involves a Mannich reaction . This process includes the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate . Methylation followed by oximation with hydroxylamine hydrochloride furnishes a key scaffold .Molecular Structure Analysis

The molecular formula of 1-(3-Methoxyphenyl)piperidin-4-one is C12H15NO2 . The InChI code for this compound is 1S/C12H15NO2/c1-15-12-4-2-3-10 (9-12)13-7-5-11 (14)6-8-13/h2-4,9H,5-8H2,1H3 .Physical And Chemical Properties Analysis

1-(3-Methoxyphenyl)piperidin-4-one has a density of 1.126g/cm3 . It has a boiling point of 369.4ºC at 760 mmHg . The physical form of this compound is solid .Scientific Research Applications

Pharmacology

1-(3-Methoxyphenyl)piperidin-4-one: has been explored for its potential in pharmacology, particularly in the development of new therapeutic agents. Its structure is a key intermediate in the synthesis of various pharmacologically active compounds . For instance, derivatives of this compound have been studied for their selectivity against resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The compound’s versatility allows for the creation of analogs with potential antiplasmodial activity, which is crucial in the fight against drug-resistant malaria.

Organic Synthesis

In organic synthesis, 1-(3-Methoxyphenyl)piperidin-4-one serves as a valuable building block. It is used to construct complex molecules through various synthetic pathways, including cyclization and multicomponent reactions . Its reactivity makes it suitable for creating a wide range of piperidine derivatives, which are important in medicinal chemistry.

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry as a precursor to numerous pharmaceuticals. It is part of the synthesis of drugs that target neurological disorders and potentially addictive behaviors . Modifications of the piperidin-4-one core can lead to compounds with enhanced receptor interactions and improved biological activities.

Biochemistry

In biochemistry, 1-(3-Methoxyphenyl)piperidin-4-one is used to study enzyme-substrate interactions and to develop inhibitors for enzymes that are crucial in disease pathways . Its structural features allow for the exploration of binding affinities and the design of enzyme inhibitors with high specificity.

Industrial Applications

This compound is utilized in the chemical industry as an intermediate in the synthesis of various chemicals. Its applications range from the development of new materials to the production of fine chemicals with specific properties . Its role in the industrial synthesis of alkaloids is also noteworthy.

Neuroscience

In neuroscience research, derivatives of 1-(3-Methoxyphenyl)piperidin-4-one are investigated for their effects on the central nervous system. They are potential candidates for the development of drugs that can modulate neurotransmitter systems, which is crucial for treating psychiatric and neurodegenerative diseases .

Analytical Chemistry

The compound is used in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the development of analytical techniques for the detection and quantification of similar structures in complex mixtures .

Environmental Science

Research into the environmental impact of 1-(3-Methoxyphenyl)piperidin-4-one and its derivatives includes studying their biodegradability and potential toxicity. Understanding the environmental fate of such compounds is essential for assessing their ecological risks and for developing greener synthesis methods .

Safety and Hazards

Future Directions

While specific future directions for 1-(3-Methoxyphenyl)piperidin-4-one are not available, research into piperidin-4-ones and their derivatives continues to be a significant area of interest in medicinal chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

Mechanism of Action

Target of Action

Piperidin-4-ones, a class of compounds to which 1-(3-methoxyphenyl)piperidin-4-one belongs, have been reported to exhibit various biological activities .

Mode of Action

It is known that piperidin-4-ones interact with their targets to exert their effects . The exact nature of these interactions and the resulting changes at the molecular level for 1-(3-Methoxyphenyl)piperidin-4-one remain to be elucidated.

Biochemical Pathways

Piperidin-4-ones are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Piperidin-4-ones are known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

1-(3-methoxyphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12-4-2-3-10(9-12)13-7-5-11(14)6-8-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULBKNNHKLHNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612667 | |

| Record name | 1-(3-Methoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)piperidin-4-one | |

CAS RN |

158553-32-3 | |

| Record name | 1-(3-Methoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.